molecular formula C23H23N3O8S B3940570 1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate

1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate

Cat. No. B3940570
M. Wt: 501.5 g/mol
InChI Key: HLNLDJQVHWAVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of pharmacology due to its unique properties and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate involves the inhibition of specific enzymes and proteins. The compound has been shown to selectively target proteins involved in cancer cell growth and proliferation, as well as enzymes involved in the regulation of neurotransmitters in the brain. This mechanism of action makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate can have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate neurotransmitter release in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its specificity and selectivity. The compound can selectively target specific proteins and enzymes, making it a valuable tool in drug discovery and development. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures and protocols when working with this compound.

Future Directions

There are several future directions for research involving 1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate. One potential direction is the development of targeted therapies for cancer and neurological disorders. Another direction is the exploration of the compound's potential as a tool in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations and toxicity.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(2-nitrobenzyl)piperazine oxalate has been extensively studied in the field of pharmacology. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has also been used as a tool in drug discovery and development, as it can selectively target specific proteins and enzymes.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.C2H2O4/c25-24(26)21-8-4-3-7-19(21)16-22-11-13-23(14-12-22)29(27,28)20-10-9-17-5-1-2-6-18(17)15-20;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNLDJQVHWAVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-ylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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